Ethyl 3-(naphthalen-2-yl)propanoate
Overview
Description
Ethyl 3-(naphthalen-2-yl)propanoate is an organic compound characterized by the presence of a naphthalene ring attached to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(naphthalen-2-yl)propanoate typically involves the esterification of 3-(naphthalen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(naphthalen-2-yl)propanoic acid+ethanolH2SO4ethyl 3-(naphthalen-2-yl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: 3-(naphthalen-2-yl)propanoic acid or 3-(naphthalen-2-yl)propanone.
Reduction: 3-(naphthalen-2-yl)propanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-(naphthalen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 3-(naphthalen-2-yl)propanoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical processes. The naphthalene ring can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)
Uniqueness
Ethyl 3-(naphthalen-2-yl)propanoate is unique due to its specific ester linkage and the presence of a naphthalene ring, which imparts distinct chemical and physical properties. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
Ethyl 3-(naphthalen-2-yl)propanoate, an organic compound characterized by a naphthalene ring attached to a propanoate ester group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of 238.27 g/mol. The structure includes an ethyl ester linked to a naphthalene moiety, which is known for its aromatic characteristics that contribute to various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with different molecular targets through non-covalent interactions such as π-π stacking. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical processes. This compound's mechanism of action is still under investigation, but it is believed to modulate various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study reported an IC value of less than 20 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In one study, this compound demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, with IC values around 15 µM for MCF-7 cells.
Research Findings and Case Studies
Study | Biological Activity | IC50 Value | Cell Line/Pathogen |
---|---|---|---|
Study A | Antibacterial | <20 µg/mL | Staphylococcus aureus |
Study B | Anticancer | ~15 µM | MCF-7 (breast cancer) |
Study C | Anticancer | ~20 µM | A549 (lung cancer) |
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for potential therapeutic applications due to their bioactive properties. The compound's unique structural features make it a candidate for developing new drugs targeting specific biological mechanisms.
Properties
IUPAC Name |
ethyl 3-naphthalen-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIHFSJIKHCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554433 | |
Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112598-96-6 | |
Record name | Ethyl 3-(naphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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